

Safety and handling of Fmoc-L-Val-OH- $^{13}\text{C}_5,^{15}\text{N}$

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fmoc-L-Val-OH- $^{13}\text{C}_5,^{15}\text{N}$

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An In-depth Technical Guide to the Safety and Handling of Fmoc-L-Val-OH- $^{13}\text{C}_5,^{15}\text{N}$

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Fmoc-L-Val-OH- $^{13}\text{C}_5,^{15}\text{N}$, a stable isotope-labeled amino acid derivative. The inclusion of ^{13}C and ^{15}N isotopes allows for its use in advanced research applications, particularly in quantitative proteomics and structural biology, without the risks associated with radioactive isotopes[1][2]. This document outlines the material's properties, safety protocols, and detailed experimental procedures for its application in solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

Fmoc-L-Val-OH- $^{13}\text{C}_5,^{15}\text{N}$ is chemically indistinguishable from its unlabeled counterpart in terms of reactivity, but its increased mass allows for clear differentiation in mass spectrometry and NMR analyses[1].

Table 1: Physical and Chemical Properties of Fmoc-L-Val-OH- $^{13}\text{C}_5,^{15}\text{N}$

Property	Value	References
Chemical Formula	C ₁₅ ¹³ C ₅ H ₂₁ ¹⁵ NO ₄	[3]
Molecular Weight	345.34 g/mol	[3][4][5]
Appearance	White to off-white solid	[3][6]
Melting Point	143-145 °C	
Purity	≥95% to ≥99%	[5][7]
Optical Activity	[α] _{20/D} -17°, c = 1 in DMF	
Solubility	Soluble in DMSO and DMF	[3][6][8]
CAS Number (Labeled)	1217442-94-8	[3][5]
CAS Number (Unlabeled)	68858-20-8	[3][4][5]

Safety and Hazard Information

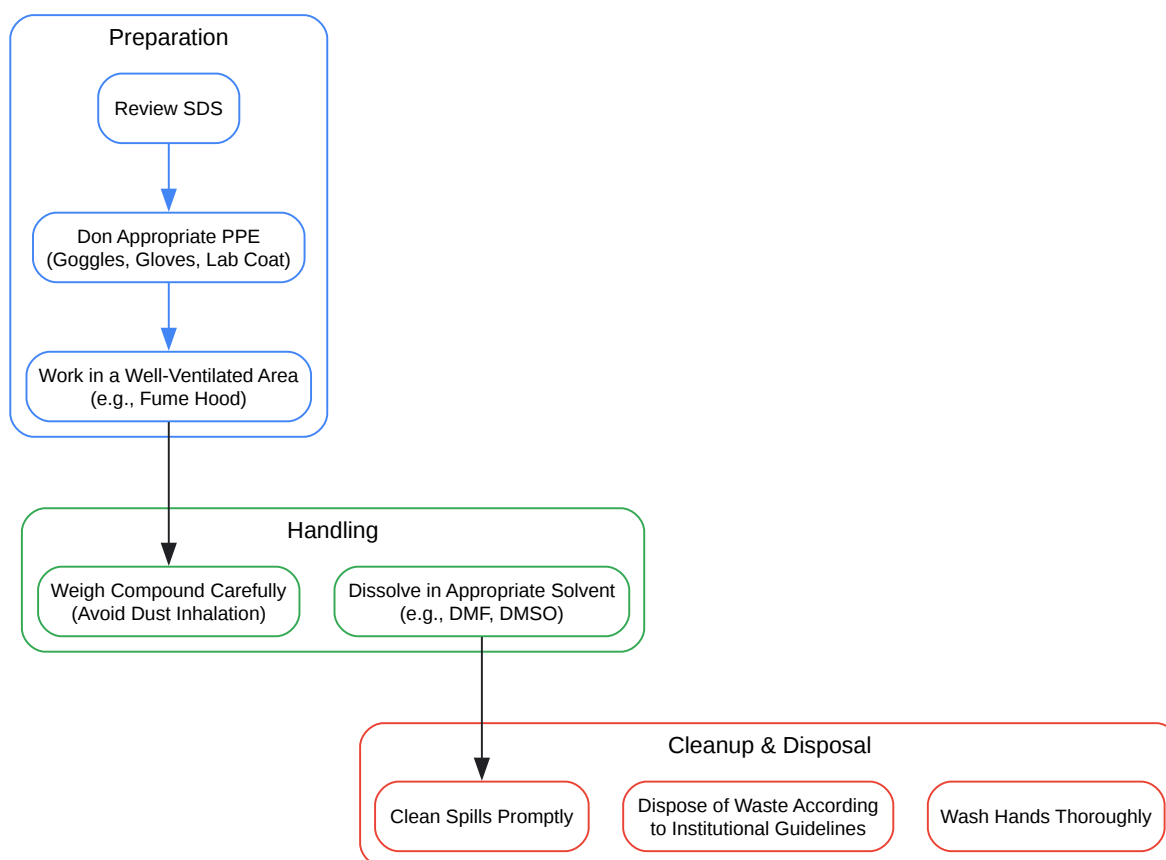
While specific toxicological data for Fmoc-L-Val-OH-¹³C₅,¹⁵N are not extensively available, the safety precautions are based on the properties of the unlabeled Fmoc-L-Val-OH and general handling procedures for fine chemicals in a laboratory setting[9]. It is not classified as a hazardous substance according to available safety data sheets[9][10].

Table 2: Hazard and Safety Information

Hazard Category	Description	References
Acute Toxicity	No data available. May be harmful if inhaled or swallowed. May cause respiratory tract irritation.	[9]
Skin Corrosion/Irritation	No data available.	[9]
Serious Eye Damage/Irritation	No data available.	[9]
Carcinogenicity	No component is identified as a carcinogen.	[9]
Hazardous Decomposition Products	Oxides of carbon (CO, CO ₂) and nitrogen (NO _x) upon combustion.	[9]
Storage Class	Combustible Solids (Storage Class 11)	

Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to ensure laboratory safety. The following diagram outlines the recommended workflow for safe handling.



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Caption: General workflow for the safe handling of Fmoc-L-Val-OH-¹³C₅, ¹⁵N.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

- **Storage Temperature:** Store refrigerated at +2°C to +8°C[4][5]. Some suppliers recommend -20°C for long-term storage[6].

- Conditions to Avoid: Keep away from heat and sources of ignition[9].
- Container: Keep the container tightly closed[9].
- Other Precautions: Store in a dry, desiccated environment and protect from light[4][5]. The compound is stable under recommended storage conditions[9].

Experimental Protocols

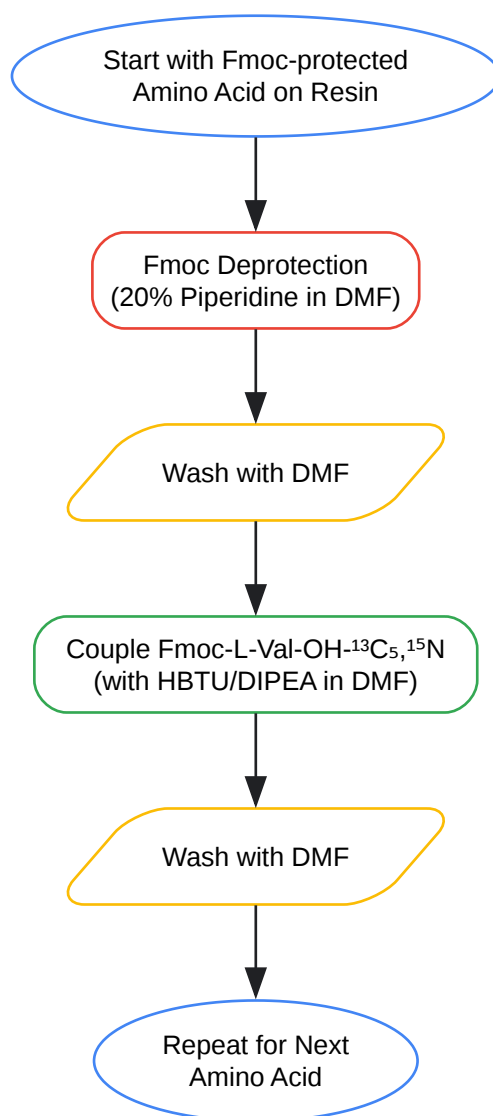
Fmoc-L-Val-OH- $^{13}\text{C}_5$, ^{15}N is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS)[11][12]. The following is a generalized protocol for incorporating this labeled amino acid into a peptide sequence.

Materials and Reagents

- Fmoc-Rink Amide resin (or other suitable solid support)
- Fmoc-L-Val-OH- $^{13}\text{C}_5$, ^{15}N
- Other required Fmoc-protected amino acids
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)
- Deprotection Reagent: 20% piperidine in DMF
- Coupling Reagents: HBTU, HATU, or DIC/OxymaPure
- Activator Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
- Washing Solvents: DMF, DCM
- Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

General SPPS Workflow

The following diagram illustrates the key steps in a single coupling cycle during Fmoc-SPPS.



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Caption: A single coupling cycle in Fmoc-SPPS using the labeled valine.

Detailed Step-by-Step Protocol

This protocol outlines the manual procedure for incorporating Fmoc-L-Val-OH-¹³C₅,¹⁵N into a peptide chain on a solid support.

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel[13].
- Fmoc Deprotection:

- Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5-10 minutes to remove the Fmoc protecting group[13].
- Drain the solution and repeat this step once more[13].
- Washing: Thoroughly wash the resin with DMF (3-5 times) to completely remove residual piperidine[13].
- Coupling of Fmoc-L-Val-OH- $^{13}\text{C}_5$, ^{15}N :
 - In a separate vial, dissolve Fmoc-L-Val-OH- $^{13}\text{C}_5$, ^{15}N (3-5 equivalents relative to resin loading) and a coupling agent like HBTU (3-5 equivalents) in DMF.
 - Add an activator base such as DIPEA (6-10 equivalents) to the amino acid solution.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction vessel for 1-2 hours at room temperature. A Kaiser test can be performed to confirm complete coupling.
- Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts[13].
- Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence[13].
- Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Purification:
 - Wash the resin with DCM and dry it under vacuum.
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
 - Filter the resin and collect the filtrate containing the peptide.

- Precipitate the crude peptide with cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the final product's identity and isotopic incorporation via mass spectrometry.

Applications in Research

The primary application of Fmoc-L-Val-OH- $^{13}\text{C}_5,^{15}\text{N}$ is in the synthesis of isotopically labeled peptides. These peptides are invaluable tools in several advanced research areas:

- Quantitative Proteomics: Labeled peptides serve as internal standards for the precise quantification of proteins in complex biological samples using mass spectrometry-based techniques like Stable Isotope Labeling by Amino Acids in Cell culture (SILAC)[1][4][5].
- Biomolecular NMR: The incorporation of ^{13}C and ^{15}N aids in solving the three-dimensional structures of peptides and proteins by providing specific probes for NMR studies[4][5].
- Metabolic Flux Analysis: Labeled amino acids can be used as tracers to follow metabolic pathways within cells and organisms[1].

By following the safety and handling guidelines outlined in this document, researchers can confidently and safely utilize Fmoc-L-Val-OH- $^{13}\text{C}_5,^{15}\text{N}$ to advance their scientific investigations.

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- To cite this document: BenchChem. [Safety and handling of Fmoc-L-Val-OH- $^{13}\text{C}_5$, ^{15}N]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12055985#safety-and-handling-of-fmoc-l-val-oh-13c5-15n]

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